molecular formula C10H8N2O4 B8097094 3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one

3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one

Cat. No.: B8097094
M. Wt: 220.18 g/mol
InChI Key: VJCMCYSUEGJSKN-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one is a quinolinone derivative characterized by a hydroxy group at position 3, a methyl group at position 1, and a nitro group at position 5. For instance, analogs like 6-nitroquinolin-2(1H)-one (CAS 64495-55-2, ) and 6-hydroxy-1-methylquinolin-2(1H)-one (CAS 69601-45-2, ) suggest that similar methods (e.g., reflux in ethanol with aldehydes or amines) could be employed for its preparation. The nitro group at position 6 is a key functional moiety often associated with enhanced bioactivity, particularly in antimicrobial and antiproliferative contexts ( ).

Properties

IUPAC Name

3-hydroxy-1-methyl-6-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-11-8-3-2-7(12(15)16)4-6(8)5-9(13)10(11)14/h2-5,13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCMCYSUEGJSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Preformed Quinolinone Intermediates

A widely adopted strategy involves nitrating 1-methyl-3-hydroxyquinolin-2(1H)-one at C6. In a representative procedure, 1-methyl-3-hydroxyquinolin-2(1H)-one (10 mmol) is dissolved in concentrated H2SO4 (30 mL) at −5°C, followed by gradual addition of KNO3 (3.2 g) over 1 hour. After stirring for 2 hours, the mixture is quenched with ice, yielding 6-nitro-1-methyl-3-hydroxyquinolin-2(1H)-one as yellow crystals (75% yield, mp >300°C). Key parameters:

  • Temperature : Nitration at −5°C minimizes byproducts like 5-nitro isomers.

  • Acid Strength : H2SO4 >95% concentration ensures protonation of the quinolinone oxygen, directing nitration to C6.

  • Workup : Ice quenching prevents decomposition of the nitro group.

Cyclization of Nitro-Substituted Aniline Derivatives

An alternative route cyclizes nitro-containing anilines with β-keto esters. For example, 4-nitro-2-methylaniline (1.0 eq) reacts with ethyl acetoacetate (1.2 eq) in polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 3-acetyl-1-methyl-6-nitroquinolin-2(1H)-one. Subsequent hydrolysis with 6M HCl at reflux introduces the C3 hydroxyl group (82% yield).

Mechanistic Insights :

  • Cyclization : PPA protonates the carbonyl, enabling nucleophilic attack by the aniline’s amino group.

  • Aromatization : Loss of water and ethanol drives formation of the quinolinone core.

  • Hydrolysis : Acidic conditions cleave the acetyl group to hydroxyl without affecting the nitro group.

Catalytic and Green Chemistry Approaches

Dual Catalytic Systems for One-Pot Synthesis

A patent-pending method employs DBU (1,8-diazabicycloundec-7-ene) and B(C6F5)3 in a two-step protocol:

  • Amide Formation : 4-tert-Butoxyaniline reacts with trans-β-arylmethyl acrylate (1:1.3 ratio) catalyzed by DBU (0.2 eq) at 60°C, yielding a trans-amide intermediate (87% yield).

  • Cyclization/Nitration : The intermediate undergoes AlCl3/B(C6F5)3-catalyzed cyclization in toluene at 70°C, followed by in situ nitration using fuming HNO3, achieving 83% overall yield.

Advantages :

  • Atom Economy : 92% atom efficiency via tandem reactions.

  • Solvent Recycling : Toluene is recovered via distillation (95% recovery).

Microwave-Assisted Nitration

Microwave irradiation (150°C, 300 W) reduces nitration time from 2 hours to 15 minutes. Using AcOH as solvent and Cu(NO3)2 as catalyst, this method achieves 78% yield with <5% 5-nitro impurity.

Functional Group Interconversion Strategies

Demethylation of Methoxy Precursors

3-Methoxy-1-methyl-6-nitroquinolin-2(1H)-one undergoes demethylation using BBr3 (3 eq) in CH2Cl2 at −78°C, yielding the target hydroxy compound in 89% purity. Alternative reagents:

ReagentConditionsYield (%)Purity (%)
BBr3−78°C, 2 h8999.1
HBr/AcOHReflux, 4 h7595.2
LiCl/DMF120°C, 6 h6891.4

Critical Note : BBr3 preserves the nitro group but requires strict moisture control.

Industrial-Scale Optimization

Continuous Flow Nitration

A pilot-scale continuous reactor (316L stainless steel) processes 1 kg/h of 1-methyl-3-hydroxyquinolin-2(1H)-one using mixed acid (HNO3:H2SO4 1:3 v/v) at 10°C. Key outcomes:

  • Residence Time : 8 minutes vs. 2 hours batch.

  • Yield : 81% with 99.8% purity by HPLC.

  • Safety : Real-time temperature control prevents exothermic runaway.

Waste Management Protocols

The AlCl3/B(C6F5)3 catalytic system generates 2.3 kg waste/kg product. Neutralization with Ca(OH)2 precipitates Al(OH)3, reducing hazardous waste by 70%.

Analytical and Characterization Data

Spectroscopic Benchmarks

  • IR (KBr) : 3448 cm⁻¹ (O-H), 1640 cm⁻¹ (C=O), 1523/1347 cm⁻¹ (NO2 asymmetric/symmetric stretch).

  • ¹H NMR (DMSO-d6) : δ 11.32 (s, 1H, OH), 8.21 (d, J=8.4 Hz, H-5), 7.89 (s, H-8), 3.68 (s, 3H, N-CH3).

  • HPLC : C18 column, MeOH:H2O (70:30), RT 6.7 min, purity >99% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Quinoline derivatives are extensively studied for their potential as therapeutic agents. 3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one has shown promise in treating various diseases:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against bacteria and fungi. For instance, it has demonstrated strong antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/ml.
  • Antiparasitic Properties : In vivo studies on BALB/c mice infected with Leishmania donovani showed that this compound significantly reduced parasite load at a dosage of 3 mg/kg, highlighting its potential as an antileishmanial agent .

2. Anticancer Research

Quinoline derivatives are also explored for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest. Specific studies have focused on its interactions with cancer-related proteins, leading to potential therapeutic applications in oncology .

3. Material Science

In addition to biological applications, quinoline derivatives like this compound are utilized in the synthesis of dyes and pigments due to their vibrant colors and stability under UV light. The compound's unique chemical structure allows it to act as an intermediate in organic synthesis, facilitating the development of new materials with specific properties .

Case Study 1: Antimicrobial Efficacy

A controlled laboratory study assessed the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated strong antifungal activity against Candida albicans, demonstrating a fungicidal effect at concentrations as low as 0.5 μg/ml.

Case Study 2: Antiparasitic Activity in Animal Models

In vivo studies on BALB/c mice infected with Leishmania donovani demonstrated that administration of this compound resulted in a significant reduction in parasite load compared to control groups. The effective dose was determined to be 3 mg/kg, showcasing its potential as an antileishmanial agent.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of caspase pathways.

Comparison with Similar Compounds

Key Observations:

Impact of Nitro Group: The presence of a nitro group at position 6 (as in the target compound and ) is linked to enhanced biological activity. For example, 3-chloro-6-bromo-8-nitroquinolin-2(1H)-one ( ) demonstrated submicromolar activity against Trypanosoma species, highlighting the nitro group's role in redox-mediated mechanisms ( ).

Hydroxy vs. Amino Substitution: The hydroxy group at position 3 in the target compound contrasts with amino-substituted analogs ( ).

Saturation Effects: Dihydroquinolinones (e.g., ) exhibit reduced aromaticity, which may decrease π-π stacking interactions critical for enzyme inhibition compared to fully aromatic derivatives like the target compound.

Antimicrobial Potential:

Quinolinones with hydroxy and nitro groups, such as 3-[(2-aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methylquinolin-2(1H)-one ( ), show broad-spectrum antimicrobial activity. The target compound’s hydroxy and nitro groups likely synergize to disrupt microbial enzymes or DNA via hydrogen bonding and oxidative stress ( ).

Antiproliferative and Cytotoxic Effects:

Nitro-substituted quinolinones ( ) exhibit notable antiproliferative actions. For instance, 3-chloro-6-(3-hydroxyprop-1-ynyl)-8-nitroquinolin-2(1H)-one ( ) displayed submicromolar efficacy against trypanosomes, suggesting nitro groups enhance redox cycling and free radical generation. The target compound’s nitro group may similarly contribute to cytotoxicity, though its hydroxy group could mitigate excessive reactivity.

Biological Activity

3-Hydroxy-1-methyl-6-nitroquinolin-2(1H)-one is a member of the quinolin-2(1H)-one family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, anticancer, and antiviral agent. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxyl group, a methyl group, and a nitro group attached to the quinoline backbone. Its chemical formula is C_10H_8N_2O_3, and it has a molecular weight of 208.18 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that derivatives of 3-hydroxyquinolin-2(1H)-ones exhibit significant antimicrobial properties. A study highlighted that various synthesized derivatives showed promising activity against bacterial strains, including resistant strains. For instance, certain 4-carboxamide derivatives demonstrated effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. A notable case study reported that specific derivatives exhibited cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 10 µM to 25 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
4-Carboxamide Derivative AHeLa15Apoptosis
4-Carboxamide Derivative BMCF-720Cell Cycle Arrest

Antiviral Activity

The antiviral efficacy of this compound has also been explored. For example, derivatives were tested against the influenza virus, showing significant inhibition of viral replication with EC50 values around 5 µM . The proposed mechanism involves interference with viral RNA polymerase activity.

Study on D-amino Acid Oxidase Inhibition

A recent study focused on the role of 3-hydroxyquinolin-2(1H)-ones as inhibitors of human D-amino acid oxidase (DAAO). The results indicated that these compounds could effectively inhibit DAAO activity, which is relevant for conditions like schizophrenia . The binding affinity was measured using kinetic assays.

Synthesis and Biological Evaluation

In another investigation, researchers synthesized a series of new derivatives based on the core structure of 3-hydroxyquinolin-2(1H)-one. The synthesized compounds were evaluated for their biological activities, revealing that modifications at specific positions significantly enhanced their potency against various biological targets .

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